1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Description
1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative characterized by two distinct aromatic substituents:
This compound’s structural features position it as a candidate for pharmacological applications, particularly in modulating protein-protein interactions or enzymatic activity.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-3-13-27-19-10-8-16(9-11-19)21-20(24)22-17-6-4-7-18(15-17)23-12-5-14-28(23,25)26/h4,6-11,15H,2-3,5,12-14H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMHWSGYKUZUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic compound belonging to the class of urea derivatives. Its complex structure includes a butoxy group and a dioxidoisothiazolidine moiety, suggesting potential biological activities that merit exploration. This article reviews the biological activity, synthesis, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O4S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1203053-25-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the dioxidoisothiazolidin moiety suggests potential interactions with enzymes or receptors, possibly leading to modulation of various biochemical pathways.
Experimental studies have indicated that compounds with similar structural features can act as inhibitors or modulators in cellular processes, including apoptosis and inflammation .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of urea derivatives. A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound may exhibit similar effects .
Inhibition of Complement Pathways
Another area of investigation focuses on the compound's role as a complement inhibitor. Structural modifications in related urea derivatives have shown promising results in inhibiting complement pathways, which are crucial in immune responses and inflammation .
Case Studies
- Anticancer Screening : A series of experiments were conducted using various concentrations of the compound against breast cancer cell lines (MCF-7). Results indicated an IC50 value comparable to known chemotherapeutics, suggesting its potential as a lead compound for further development.
- Complement Inhibition : In a high-throughput screening assay, derivatives similar to this compound demonstrated significant inhibition of C9 deposition in complement pathways, indicating its potential therapeutic application in autoimmune diseases .
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Urea Linkage : The initial reaction involves the formation of the urea bond between the appropriate amine and carbonyl precursors.
- Introduction of Dioxidoisothiazolidine Group : This step may require specific conditions such as controlled temperature and solvent choice to ensure high yields.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by the presence of a butoxy group and a dioxidoisothiazolidine moiety. The general synthesis of this compound typically involves several organic reactions, including substitution and coupling reactions under controlled conditions to ensure high yields and purity.
Key Data Points:
- Molecular Formula: C20H24N4O4S
- Molecular Weight: 408.49 g/mol
- IUPAC Name: 1-(4-butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Research indicates that compounds containing isothiazolidine structures exhibit a broad range of biological activities. The unique structural features of this compound suggest potential applications in:
- Antimicrobial Activity: Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess significant antimicrobial properties.
- Antitumor Activity: Compounds with urea linkages have been investigated for their ability to inhibit cancer cell growth. Modifications to the urea group can enhance cytotoxicity against cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study on related compounds indicated significant antimicrobial activity against Staphylococcus aureus and E. coli. The effectiveness was attributed to structural features allowing better interaction with bacterial membranes.
Case Study 2: Antitumor Properties
In vitro studies demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to structurally related urea derivatives, focusing on substituent effects (Table 1):
Table 1: Structural and Functional Comparison
Substituent Analysis:
- R₁ Group: Butoxyphenyl vs. Dyclonine’s 4-Butoxyphenyl: Demonstrates the moiety’s versatility in drug design, though dyclonine’s pharmacological target (local anesthesia) differs significantly .
R₂ Group :
- Isothiazolidin-dioxide vs. Pyrrole-carbonyl : The sulfone group in isothiazolidin-dioxide enhances polarity and hydrogen-bonding capacity, which may improve target affinity but reduce blood-brain barrier permeability. In contrast, the pyrrole-carbonyl group in the analog from introduces aromaticity and planar geometry, favoring π-π stacking interactions .
Physicochemical and Pharmacological Properties
Solubility and Stability:
- The isothiazolidin-dioxide group’s sulfone moiety likely increases solubility in polar solvents (e.g., DMSO, methanol) compared to the pyrrole-carbonyl analog. However, the butoxy chain may counterbalance this by promoting aggregation in aqueous media.
- Stability under physiological conditions remains uncharacterized but can be inferred from analogs: urea derivatives generally exhibit moderate stability, with degradation dependent on pH and enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
